[(Carboxymethoxy)amino](oxo)acetic acid
Description
Contextualizing the Significance of Alpha-Keto Acid Derivatives in Contemporary Chemical Sciences
Alpha-keto acids are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This structural arrangement imparts a unique reactivity profile that makes them valuable intermediates and building blocks in a wide array of chemical transformations. Their versatility allows for the synthesis of numerous value-added compounds, including pharmaceuticals, agrochemicals, and natural product analogs. sigmaaldrich.com
The dual functionality of alpha-keto acids enables them to participate in a variety of reactions, such as esterification, nucleophilic addition to the carbonyl group, and reduction. sigmaaldrich.com Furthermore, they can serve as precursors to amino acids through transamination reactions. In recent years, alpha-keto acids have gained prominence as "green" acylating agents, participating in reactions that produce carbon dioxide as the only byproduct, which aligns with the principles of sustainable chemistry.
The significance of alpha-keto acids extends into biological systems, where they are key intermediates in metabolic pathways like the Krebs cycle and glycolysis. mdpi.com This biological relevance has spurred interest in synthesizing alpha-keto acid derivatives as potential enzyme inhibitors or probes to study metabolic processes.
Overview of Primary Research Trajectories for (Carboxymethoxy)aminoacetic acid
Direct research on (Carboxymethoxy)aminoacetic acid is not extensively documented in publicly accessible scientific literature. However, based on the established chemistry of related alpha-keto acids and N-substituted oxamic acids, several primary research trajectories can be proposed.
Synthesis: The synthesis of (Carboxymethoxy)aminoacetic acid would likely involve a multi-step process. A plausible approach could start from the reaction of an appropriate amino compound with a derivative of oxalic acid. General methods for the synthesis of alpha-keto acids often involve the oxidation of corresponding alpha-hydroxy acids or the hydrolysis of precursor esters or amides. mdpi.comorganic-chemistry.org For instance, a potential route could involve the N-alkylation of an amino-oxoacetic acid derivative with a carboxymethylating agent.
Chemical Reactivity and Applications: Research would likely focus on the unique reactivity imparted by the (carboxymethoxy)amino group. This moiety introduces additional coordination sites for metal ions and possibilities for intramolecular catalysis or hydrogen bonding, which could influence the compound's chemical behavior. Potential applications could be explored in areas such as:
Coordination Chemistry: The presence of multiple carboxylic acid groups and an amino linkage makes it a potential chelating agent for various metal ions.
Peptide Synthesis: Modified amino acids and their derivatives are of interest in creating novel peptides with enhanced stability or functionality.
Materials Science: The compound could serve as a monomer or cross-linking agent in the development of new polymers.
The following table outlines common synthetic methods for the broader class of alpha-keto acids, which could be adapted for the synthesis of (Carboxymethoxy)aminoacetic acid.
| Synthetic Method | Precursor | Key Reagents | General Applicability |
| Oxidation of α-Hydroxy Acids | α-Hydroxy Acid | Nitroxyl radicals (e.g., AZADO), Oxygen | Chemoselective and efficient for many substrates. acs.org |
| Hydrolysis of α-Keto Esters | α-Keto Ester | Acid or base | A common final step in multi-step syntheses. mdpi.com |
| Friedel-Crafts Acylation | Aromatic Hydrocarbon | Ethyl oxalyl chloride | Suitable for preparing aryl α-keto esters. mdpi.com |
| Grignard Reaction | Grignard Reagent | Dialkyl oxalate | Forms an ester which is then hydrolyzed. google.com |
Identification of Current Gaps in the Academic Understanding of (Carboxymethoxy)aminoacetic acid
The most significant gap in the academic understanding of (Carboxymethoxy)aminoacetic acid is the lack of foundational research. There is a notable absence of published studies detailing its synthesis, characterization, and properties. This presents both a challenge and an opportunity for the chemical research community.
Key unanswered questions and research gaps include:
Definitive Synthesis and Characterization: There are no established, high-yield synthetic routes for this specific compound. Consequently, there is a lack of comprehensive characterization data, including spectroscopic information (NMR, IR, Mass Spectrometry) and physical properties.
Chemical Reactivity Profile: The reactivity of the compound has not been systematically investigated. Studies on its stability, pKa values, and participation in fundamental organic reactions are needed to understand its chemical behavior.
Biological Activity: Given the structural similarity to biologically relevant molecules, its potential interactions with enzymes or receptors remain unexplored. There is no information on its metabolic fate or potential pharmacological effects.
Material and Coordination Properties: The potential of this molecule as a building block for new materials or as a ligand in coordination chemistry is entirely speculative at this point and requires experimental validation.
The following table summarizes the key research gaps related to (Carboxymethoxy)aminoacetic acid.
| Area of Research | Identified Gap | Potential Impact of Addressing the Gap |
| Synthetic Chemistry | Lack of a reported, optimized synthetic protocol. | Would enable further research into its properties and applications. |
| Physical and Chemical Properties | Absence of spectroscopic and physicochemical data. | Essential for identification, characterization, and predicting behavior. |
| Reaction Chemistry | Unexplored reactivity and reaction scope. | Could reveal novel chemical transformations and synthetic utility. |
| Biological Sciences | No studies on biological activity or metabolic role. | Could lead to the discovery of new enzyme inhibitors or bioactive compounds. |
| Materials and Coordination Chemistry | Potential as a ligand or monomer is uninvestigated. | Could open new avenues in materials science and catalysis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethoxyamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMSKWWJTAFUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ONC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443329 | |
| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177902-90-8 | |
| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Carboxymethoxy Aminoacetic Acid and Its Congeners
Retrosynthetic Analysis and Strategic Key Precursors for (Carboxymethoxy)aminoacetic acid
A retrosynthetic analysis of the target molecule, (Carboxymethoxy)aminoacetic acid, logically disconnects the most synthetically accessible bond, which is the amide linkage. This C-N bond cleavage points to two primary precursors: an aminoxy-containing component and an oxalyl-group donor.
Key Precursor 1: Aminooxyacetic acid. This molecule, with the structure H₂N-O-CH₂-COOH, provides the core (carboxymethoxy)amino backbone. Due to the presence of a reactive carboxylic acid, it is often used in a protected form, typically as an ester (e.g., ethyl or methyl aminooxyacetate), to prevent self-reaction and other side reactions during the acylation step.
Key Precursor 2: An Oxalic Acid Derivative. A highly reactive derivative of oxalic acid is required to acylate the nitrogen atom of aminooxyacetic acid. Common choices include oxalyl chloride (ClCOCOCl) or a monoester mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride (EtOOCCOCl). These reagents provide the desired oxoacetic acid moiety.
This retrosynthetic strategy is advantageous as it builds the target molecule from readily available or easily synthesized starting materials through a robust and high-yielding chemical transformation.
Established Synthetic Routes for (Carboxymethoxy)aminoacetic acid
The most common and established method for synthesizing (Carboxymethoxy)aminoacetic acid follows the pathway identified in the retrosynthetic analysis. It is a multi-step process that involves N-acylation followed by a deprotection or hydrolysis step.
The synthesis is typically performed in two main steps:
N-Acylation: An ester of aminooxyacetic acid (e.g., ethyl aminooxyacetate) is dissolved in an inert aprotic solvent, such as dichloromethane (DCM). The reaction is cooled, often to 0 °C, to control the exothermic reaction. A tertiary amine base, like triethylamine (Et₃N), is added to act as a proton scavenger. Subsequently, ethyl oxalyl chloride is added dropwise. researchgate.net The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the intermediate diester, diethyl 2-((carboxymethoxy)amino)-2-oxoacetate. researchgate.netrsc.org
Saponification (Hydrolysis): The crude intermediate from the first step is then subjected to alkaline hydrolysis to convert the two ester groups into carboxylic acids. rsc.org This is typically achieved by dissolving the residue in a mixture of tetrahydrofuran (THF) and water, followed by the addition of a strong base such as lithium hydroxide (LiOH). rsc.org After stirring for several hours at room temperature, an acidic workup is performed to neutralize the base and precipitate the final product, (Carboxymethoxy)aminoacetic acid.
This sequence is a reliable and well-documented method for producing various N-substituted oxamic acids. rsc.orgresearchgate.net
The efficiency of the synthesis hinges on the careful control of reaction parameters to maximize yield and purity. Key conditions that are typically optimized for this class of reactions are summarized in the table below.
| Parameter | Condition/Reagent | Purpose and Optimization Rationale |
|---|---|---|
| Solvent (Acylation) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be aprotic and inert to the acyl chloride. DCM is a common choice for its good solubility of reagents and ease of removal. rsc.org |
| Base (Acylation) | Triethylamine (Et₃N), Pyridine | Neutralizes the HCl byproduct of the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion. Stoichiometry is critical; a slight excess is often used. researchgate.netrsc.org |
| Temperature (Acylation) | 0 °C to Room Temperature | Initial cooling to 0 °C is crucial to manage the exothermicity of the reaction between the amine and the highly reactive acyl chloride, preventing side reactions and degradation. rsc.org |
| Hydrolysis Agent | Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH) | LiOH is often preferred in mixed aqueous-organic solvents like THF/H₂O for its good solubility and reactivity in saponification reactions. rsc.org The number of equivalents must be sufficient to hydrolyze both ester groups. |
| Solvent (Hydrolysis) | THF/H₂O mixtures | Ensures that both the water-insoluble ester intermediate and the aqueous base can mix, facilitating a complete reaction. rsc.org |
Selectivity: The primary selectivity challenge is to ensure N-acylation occurs without significant O-acylation on the unprotected hydroxyl of the carboxylic acid group in the starting material. Using an ester-protected form of aminooxyacetic acid effectively mitigates this issue.
Exploration of Novel Synthetic Approaches and Principles of Green Chemistry in (Carboxymethoxy)aminoacetic acid Production
While the established routes are effective, they often rely on hazardous solvents and reagents. Applying the principles of green chemistry could lead to more sustainable and efficient manufacturing processes. pharmacyjournal.org
Potential improvements include:
Solvent Substitution: Replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether could significantly reduce the environmental impact. jddhs.com The ideal green solvent should be derived from renewable resources, be biodegradable, and have low toxicity. jddhs.com
One-Pot Procedures: Developing a "one-pot" or "telescoped" synthesis where the acylation and hydrolysis steps are performed in a single reactor without isolating the intermediate would reduce waste, solvent use, and energy consumption. nih.govacs.org
Alternative Acylating Agents: Investigating the use of less hazardous acylating agents or activating oxalic acid in situ with greener coupling reagents could be an alternative to using highly reactive and corrosive acyl chlorides.
Biocatalysis: The hydrolysis step is a prime candidate for biocatalysis. nih.gov Employing an esterase or lipase enzyme could allow the reaction to proceed under milder, neutral pH conditions, avoiding the use of strong bases and simplifying the workup procedure. jddhs.com
Energy Efficiency: The use of microwave-assisted synthesis could dramatically shorten reaction times for both the acylation and hydrolysis steps, leading to significant energy savings. mdpi.com
Directed Synthesis of Structural Analogues and Chemically Modified Derivatives of (Carboxymethoxy)aminoacetic acid
The established synthetic route is highly versatile and can be readily adapted to produce a wide array of structural analogues and derivatives.
Synthesis of Analogues: By substituting the starting material, a variety of congeners can be synthesized. For instance, using different α-aminooxy alkanoic acids (e.g., 2-(aminooxy)propanoic acid) would result in analogues with substitution on the methylene (B1212753) bridge. Similarly, employing different aromatic or aliphatic amines in the reaction with ethyl oxalyl chloride allows for the synthesis of a broad library of N-substituted oxamic acids. researchgate.net
Synthesis of Derivatives: Chemical modifications can be performed on the final (Carboxymethoxy)aminoacetic acid molecule.
Esterification: The two carboxylic acid groups can be selectively or fully esterified to produce mono- or di-esters, which can alter the compound's solubility and chemical properties.
Amidation: The carboxylic acid groups can be converted to amides by reacting them with various amines using standard peptide coupling reagents. This creates derivatives with potentially different functional activities.
Intermediate Diversification: The intermediate diester formed after the acylation step can be used as a branch point. For example, one ester group could be selectively hydrolyzed and converted to an amide, followed by hydrolysis of the second ester, leading to more complex derivatives.
This synthetic flexibility makes the core oxamic acid scaffold a valuable platform for chemical exploration and the development of molecules with tailored properties.
Advanced Chemical Characterization and Spectroscopic Analysis of Carboxymethoxy Aminoacetic Acid
Elucidation of Molecular Structure and Conformation using High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and conformation of complex organic molecules like (Carboxymethoxy)aminoacetic acid. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for (Carboxymethoxy)aminoacetic acid
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the structure of (Carboxymethoxy)aminoacetic acid in solution. Both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For instance, the methylene (B1212753) protons (-CH₂-) of the carboxymethoxy group would likely appear as a singlet, with its chemical shift indicating the influence of the adjacent ether oxygen and the amino group. The amine proton (-NH-) might appear as a broad singlet, and its chemical shift could be solvent-dependent. The acidic protons of the two carboxylic acid groups (-COOH) would also be observable, likely as broad singlets at a downfield chemical shift, and may exchange with deuterated solvents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the oxoacetic acid and carboxymethoxy groups, the methylene carbon, and the carbonyl carbon of the second carboxylic acid. The chemical shifts of these carbons would provide insight into their electronic environments.
A hypothetical ¹H and ¹³C NMR data table is presented below based on general principles for a molecule with the structure of (Carboxymethoxy)aminoacetic acid.
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| -CH₂- | 4.2 - 4.5 | 65 - 70 |
| -NH- | 8.0 - 9.0 (broad) | N/A |
| -COOH (methoxy) | 10.0 - 12.0 (broad) | 170 - 175 |
| -COOH (oxoacetic) | 10.0 - 12.0 (broad) | 160 - 165 (oxo), 168 - 172 (carboxyl) |
Note: Actual chemical shifts are dependent on solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Definitive Structural Confirmation of (Carboxymethoxy)aminoacetic acid
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for (Carboxymethoxy)aminoacetic acid, allowing for the determination of its molecular formula.
Electrospray ionization (ESI) would be a suitable ionization technique for this polar, non-volatile compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would be crucial for confirming the connectivity of the molecule. Expected fragmentation could include the loss of CO₂, H₂O, and the cleavage of the N-O and C-N bonds, providing further structural evidence.
| Ion | Hypothetical m/z | Description |
| [M-H]⁻ | 178.01 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 134.02 | Loss of carbon dioxide |
| [M-H-CH₂COOH]⁻ | 119.00 | Loss of the carboxymethyl group |
Note: The m/z values are hypothetical and would need to be confirmed by experimental data.
Vibrational Spectroscopy (Infrared, Raman) for Comprehensive Functional Group Analysis in (Carboxymethoxy)aminoacetic acid
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of (Carboxymethoxy)aminoacetic acid would be expected to show characteristic absorption bands for the various functional groups. A broad O-H stretching band from the carboxylic acid groups would be anticipated in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations from both the carboxylic acid and the oxo groups would appear in the range of 1680-1750 cm⁻¹. The N-H stretching of the amino group would likely be observed around 3300-3500 cm⁻¹, and C-O stretching from the ether and carboxylic acid groups would be present in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching bands are typically strong in the Raman spectrum. This technique can be particularly useful for studying the molecule in aqueous solutions.
| Functional Group | Hypothetical IR Absorption (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H | 3300 - 3500 | Stretching |
| C=O (Carboxylic Acid, Oxo) | 1680 - 1750 (strong) | Stretching |
| C-O | 1000 - 1300 | Stretching |
| C-N | 1000 - 1250 | Stretching |
Note: These are general ranges and can vary based on molecular structure and intermolecular interactions.
Chromatographic Method Development for Purity Assessment and Isolation of (Carboxymethoxy)aminoacetic acid
Chromatographic methods are essential for assessing the purity of (Carboxymethoxy)aminoacetic acid and for its isolation from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) Protocols for (Carboxymethoxy)aminoacetic acid
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of polar, non-volatile compounds like (Carboxymethoxy)aminoacetic acid.
Reversed-Phase HPLC: A reversed-phase HPLC method using a C18 column would likely be effective. Due to the high polarity of the compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid groups, would be appropriate. Detection could be achieved using a UV detector, likely at a low wavelength (e.g., 210 nm) where the carbonyl groups absorb.
Ion-Exclusion Chromatography: For the separation of highly polar acidic compounds, ion-exclusion chromatography can be a powerful alternative. This technique uses a stationary phase with fixed ionic groups to separate analytes based on their pKa values. A study on the determination of oxamic acid, a related compound, successfully employed a Dionex IonPac ICE-ASI column with a mobile phase of 0.1% sulfuric acid in water/acetonitrile. nih.govresearchgate.net
| Parameter | Typical Reversed-Phase HPLC Conditions | Ion-Exclusion Chromatography Example nih.gov |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Dionex IonPac ICE-ASI |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | 95/5 (v/v) 0.1% Sulfuric Acid/Acetonitrile |
| Detection | UV at 210 nm | UV at 205 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Gas Chromatography (GC) Considerations for Volatile Derivatives or Degradation Products of (Carboxymethoxy)aminoacetic acid
Direct analysis of the highly polar and non-volatile (Carboxymethoxy)aminoacetic acid by Gas Chromatography (GC) is not feasible. However, GC could be employed for the analysis of volatile derivatives or potential degradation products.
Derivatization: To make the compound suitable for GC analysis, the polar functional groups (carboxylic acids and the amine) would need to be derivatized to form more volatile and thermally stable analogues. Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol to form methyl esters) or silylation (e.g., with BSTFA or MSTFA to form trimethylsilyl (B98337) derivatives). jmb.or.krjfda-online.com The amine group could also be derivatized through acylation or silylation.
X-ray Crystallographic Studies for Solid-State Structural Determination of (Carboxymethoxy)aminoacetic acid
As of the latest available scientific literature, a complete single-crystal X-ray diffraction analysis for (Carboxymethoxy)aminoacetic acid has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not available in established crystallographic databases.
The absence of this experimental data means that a definitive determination of its solid-state structure, including the precise conformation of the molecule and the specifics of its intermolecular interactions in the crystalline lattice, remains an area for future research.
For structurally related compounds, such as oxamic acid (2-amino-2-oxoacetic acid), X-ray powder diffraction studies have been conducted. These investigations have revealed that oxamic acid crystallizes in the monoclinic system. However, due to the significant structural differences between oxamic acid and (Carboxymethoxy)aminoacetic acid, particularly the presence of the carboxymethoxy group, direct extrapolation of these crystallographic parameters is not feasible.
Further research, specifically the growth of single crystals of (Carboxymethoxy)aminoacetic acid suitable for X-ray diffraction analysis, is required to elucidate its precise solid-state architecture. Such studies would provide invaluable insights into its molecular geometry and packing arrangement in the crystalline form.
Mechanistic Investigations and Reaction Chemistry of Carboxymethoxy Aminoacetic Acid
Reactivity Profiles of the Carboxymethoxy, Amino, and Oxoacetic Acid Moieties within (Carboxymethoxy)aminoacetic acid
The structure of (Carboxymethoxy)aminoacetic acid features two carboxylic acid groups, an α-keto group, and an N-O bond, each presenting distinct sites for chemical reactions.
Carboxymethoxy Moiety (-OCH₂COOH) : This group consists of a carboxylic acid linked to the amino nitrogen via an ether linkage. The carboxylic acid function is expected to exhibit typical reactivity, including deprotonation to form a carboxylate salt, and serving as a nucleophile in its anionic form. The ether linkage is generally stable but could be susceptible to cleavage under harsh acidic conditions.
Amino Moiety (-NH-) : The central nitrogen atom is part of an N-alkoxyamine linkage (R-NH-OR'). This functionality is distinct from a simple amine. The N-O bond is a point of potential cleavage. The nitrogen atom's nucleophilicity is significantly influenced by the adjacent oxygen and carbonyl group. Oxidation of N-alkoxyamines can lead to cleavage of the N-O bond. acs.orgacs.org N,N-disubstituted hydroxylamines can be oxidized to nitrones under mild conditions. chimia.ch
Oxoacetic Acid Moiety (-C(O)COOH) : This α-keto acid portion is the most reactive part of the molecule. The α-keto group enhances the acidity of the carboxylic proton and provides an electrophilic carbonyl carbon susceptible to nucleophilic attack. α-Keto acids are known to participate in a variety of reactions, including esterification, amidation, reduction, and decarboxylation. mdpi.comwikipedia.org Their versatility makes them valuable in organic synthesis as acylating agents. acs.org
Comprehensive Chemical Transformations and Derivatization Pathways of (Carboxymethoxy)aminoacetic acid
The multifunctionality of (Carboxymethoxy)aminoacetic acid allows for a diverse range of chemical transformations, enabling the synthesis of various derivatives.
Both carboxylic acid groups in the molecule can undergo esterification and amidation.
Esterification : In the presence of an alcohol and an acid catalyst, one or both carboxylic acid groups can be converted to their corresponding esters. The reaction is reversible and typically follows second-order kinetics. mdpi.com The rate of esterification is influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the alcohol and the carboxylic acid. ijarsct.co.inacs.org Dicarboxylic acids can be esterified to produce diesters, which have applications as plasticizers. aip.org
Amidation : Reaction with amines, often in the presence of a coupling agent or under thermal conditions, can convert the carboxylic acid groups into amides. mdpi.com α-keto acids can undergo decarboxylative amidation with amines under oxidative conditions, providing a direct route to amides. nih.govacs.org The thermodynamics of amidation reactions are important in determining the position of equilibrium. nih.gov
| Transformation | Reagents | Functional Group Targeted | Expected Product |
| Diesterification | Methanol (B129727), H₂SO₄ | Both -COOH groups | Dimethyl (carboxymethoxy)aminoacetate |
| Diamidation | Benzylamine, DCC | Both -COOH groups | N,N'-Dibenzyl-2-[(carboxymethoxy)amino]-2-oxoacetamide |
| Selective Amidation | Amine, Iodine (oxidative conditions) | -C(O)COOH | N-substituted (carboxymethoxy)aminoacetamide |
The oxo and amino moieties are susceptible to redox transformations.
Reduction : The α-keto group can be selectively reduced to an α-hydroxy acid using various reducing agents, such as sodium borohydride. Enantioselective reduction of ketones is a common strategy to produce chiral alcohols. wikipedia.org The Clemmensen reduction is generally not effective for α-keto acids due to steric hindrance. stackexchange.com The carboxylic acid groups can be reduced to alcohols under more forcing conditions with strong reducing agents like lithium aluminum hydride.
Oxidation : The N-alkoxyamine linkage is a primary site for oxidation. Treatment with oxidizing agents like ceric ammonium nitrate can lead to the cleavage of the N-O bond. acs.orgacs.org Oxoammonium-catalyzed oxidation is a method for converting N-substituted amines to amides. chemrxiv.org The carbon skeleton of amino acids can be catabolized after the removal of the amino group, leading to intermediates of the citric acid cycle. libretexts.org
The presence of multiple functional groups allows for the possibility of intramolecular reactions.
Cyclization : Intramolecular condensation between one of the carboxylic acid groups and the amino group could potentially lead to the formation of a heterocyclic ring system, such as a cyclic imide. Such cyclization reactions are common in functionalized amino acids and peptides. nih.govorganic-chemistry.orgresearchgate.netacs.orgnih.gov The reaction conditions would likely require a dehydrating agent or thermal promotion.
Rearrangement : While no common rearrangement pathways are immediately obvious for this specific structure, α-keto amides can undergo rearrangements under certain conditions.
Kinetic and Thermodynamic Parameters Governing (Carboxymethoxy)aminoacetic acid Transformations
The rates and equilibria of the transformations of (Carboxymethoxy)aminoacetic acid are governed by kinetic and thermodynamic principles.
Kinetics : Reaction rates are dependent on concentration of reactants, temperature, and the presence of catalysts. For instance, esterification reactions are typically acid-catalyzed, and their rates can be described by pseudo-first-order or second-order kinetic models. mdpi.comijarsct.co.inchembam.combohrium.com The activation energy for these reactions can be determined using the Arrhenius equation by studying the reaction at different temperatures.
Thermodynamics : The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Amidation reactions, for example, are reversible, and their equilibrium position can be influenced by temperature and by the removal of byproducts like water. acs.orgnih.gov
Table of Representative Thermodynamic Data for Amidation Reactions
| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) |
| Carboxylic Acid + Amine ⇌ Amide + Water | -20 to -40 | -50 to -100 | Favorable, but often kinetically slow |
| Ester + Amine ⇌ Amide + Alcohol | ~0 | ~0 | Near equilibrium, driven by reactant/product concentrations |
Note: The data in this table are representative values for general amidation reactions and are not specific to (Carboxymethoxy)aminoacetic acid.
Elucidation of Degradation Pathways and Stability Studies of (Carboxymethoxy)aminoacetic acid under Diverse Environmental and Storage Conditions
The stability of (Carboxymethoxy)aminoacetic acid is a critical consideration for its storage and handling. Several degradation pathways can be postulated based on its functional groups.
Hydrolysis : The N-O bond in the N-alkoxyamine moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the molecule. The hydrolysis of the peptide bond in α-ketoacyl peptides is catalyzed by the α-keto group. nih.gov
Decarboxylation : α-keto acids are known to undergo decarboxylation, especially upon heating, which would result in the loss of carbon dioxide from the oxoacetic acid moiety. wikipedia.org
Oxidative Degradation : As mentioned, the N-alkoxyamine linkage is prone to oxidation, which can lead to molecular fragmentation. acs.orgacs.org The degradation of amino acids can be initiated by reactive carbonyl compounds, with α-keto acids potentially acting as intermediates. nih.gov The catabolism of amino acids in biological systems involves the conversion of their carbon skeletons into metabolic intermediates. pearson.comlibretexts.org
Potential Degradation Products of (Carboxymethoxy)aminoacetic acid
| Condition | Degradation Pathway | Potential Products |
| Strong Acid/Heat | Hydrolysis of N-O bond | Glyoxylic acid, aminoxyacetic acid |
| Thermal Stress | Decarboxylation | (Carboxymethoxy)aminoacetaldehyde, CO₂ |
| Oxidizing Environment | Oxidative cleavage of N-O bond | Glyoxylic acid, other fragments |
Note: These are postulated degradation pathways and products based on the chemical principles of the functional groups present.
Computational and Theoretical Studies on Carboxymethoxy Aminoacetic Acid
Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure of (Carboxymethoxy)aminoacetic acid
Quantum chemical calculations are fundamental to understanding the stability and electronic characteristics of (Carboxymethoxy)aminoacetic acid. These calculations can predict the most stable three-dimensional arrangement of atoms and provide a detailed picture of the electron distribution within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density, DFT can provide insights into the structure, bonding, and reactivity of chemical compounds. For (Carboxymethoxy)aminoacetic acid, DFT calculations can be employed to determine a variety of molecular properties.
DFT methods can be used to calculate key electronic descriptors that help in predicting the reactivity of the molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability of a molecule. A larger gap suggests higher stability and lower reactivity. Other properties such as ionization potential, electron affinity, and electronegativity can also be derived from DFT calculations, providing a comprehensive understanding of the molecule's electronic behavior.
Illustrative Data Table of Calculated Electronic Properties for (Carboxymethoxy)aminoacetic acid using DFT
| Property | Hypothetical Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | Difference in energy between HOMO and LUMO, an indicator of chemical stability. |
| Ionization Potential | 7.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.35 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | A measure of the resistance of the molecule to change its electron configuration. |
The flexibility of the single bonds in (Carboxymethoxy)aminoacetic acid allows it to exist in various spatial arrangements, known as conformations. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.
Furthermore, the presence of amide and carboxylic acid functional groups means that (Carboxymethoxy)aminoacetic acid can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For the oxamic acid core of the molecule, amide-iminol tautomerism is possible. researchgate.net Quantum-chemical studies on oxamic acid have shown that while several tautomers and rotamers are theoretically possible, the amide form is significantly more stable than the iminol forms. researchgate.net The Gibbs free energy of the most stable iminol structure is considerably higher than that of the amide isomers, suggesting that the amide form is the predominant species. researchgate.net This preference for the amide tautomer is crucial for its interaction with biological targets. researchgate.net
Illustrative Relative Energies of Tautomers of the Oxamic Acid Moiety
| Tautomeric Form | Hypothetical Relative Gibbs Free Energy (kcal/mol) | Description |
| Amide (trans) | 0.0 | The most stable amide conformer. |
| Amide (cis) | 2.5 | A less stable amide conformer. |
| Iminol (E) | 10.2 | A higher energy iminol tautomer. |
| Iminol (Z) | 11.5 | Another higher energy iminol tautomer. |
Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solution Behavior of (Carboxymethoxy)aminoacetic acid
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For (Carboxymethoxy)aminoacetic acid, MD simulations can provide valuable insights into its behavior in a solvent, such as water, and its interactions with other molecules.
By simulating the molecule in a box of water molecules, MD can reveal how the solute and solvent molecules arrange themselves and interact. This can help in understanding the solubility of the compound and the nature of the hydrogen bonds formed between the carboxylic acid and amide groups with water. Studies on similar molecules, like dicarboxylic acids, have used MD simulations to investigate their behavior in aqueous environments, including their tendency to adsorb at interfaces or form aggregates.
Prediction of Spectroscopic Signatures and Reaction Pathways using Advanced Computational Methods
Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be converted to NMR chemical shifts.
By calculating the vibrational modes of the optimized geometry of (Carboxymethoxy)aminoacetic acid, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of the atomic nuclei, the ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
Advanced computational methods can also be used to explore potential reaction pathways involving (Carboxymethoxy)aminoacetic acid. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the kinetics and mechanisms of chemical transformations.
Illustrative Predicted Spectroscopic Data for (Carboxymethoxy)aminoacetic acid
| Spectrum | Predicted Feature | Hypothetical Value | Assignment |
| IR | Vibrational Frequency | ~1750 cm⁻¹ | C=O stretch (carboxylic acid) |
| IR | Vibrational Frequency | ~1680 cm⁻¹ | C=O stretch (amide) |
| IR | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch (amide) |
| ¹³C NMR | Chemical Shift | ~165 ppm | Carbonyl carbon (carboxylic acid) |
| ¹³C NMR | Chemical Shift | ~160 ppm | Carbonyl carbon (amide) |
| ¹H NMR | Chemical Shift | ~11 ppm | -OH proton (carboxylic acid) |
| ¹H NMR | Chemical Shift | ~8 ppm | -NH proton (amide) |
Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for (Carboxymethoxy)aminoacetic acid Derivatives
Computational methods play a crucial role in modern drug discovery and materials science through the development of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models. These models aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties.
For derivatives of (Carboxymethoxy)aminoacetic acid, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to understand how modifications to the molecular structure affect a particular biological activity, such as enzyme inhibition. This involves calculating a set of molecular descriptors for each derivative and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. Descriptors can include electronic properties (like those from DFT), steric properties, and hydrophobic properties. Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Similarly, Structure-Property Relationship (SPR) studies can be conducted to understand how structural changes influence physical properties like solubility, melting point, or binding affinity to a target. Techniques like Surface Plasmon Resonance (SPR) can be used experimentally to measure binding kinetics and affinity, and this data can then be used to develop computational SPR models. These models can help in the design of derivatives with improved pharmacokinetic or material properties.
Exploration of Biological and Biochemical Interactions of Carboxymethoxy Aminoacetic Acid
Investigation of Potential Enzyme Inhibition by (Carboxymethoxy)aminoacetic acid
Identification of Specific Enzyme Targets and Their Mechanisms of Interaction with (Carboxymethoxy)aminoacetic acid
No information is available on any specific enzyme targets for (Carboxymethoxy)aminoacetic acid.
Kinetics of Enzyme Inhibition and Determination of Inhibition Constants for (Carboxymethoxy)aminoacetic acid
There is no data on the kinetics of enzyme inhibition or any determined inhibition constants (e.g., IC₅₀, Kᵢ) for this compound.
Ligand-Protein Binding Studies Involving (Carboxymethoxy)aminoacetic acid
Molecular Docking and Virtual Screening for Predictive Binding Modes of (Carboxymethoxy)aminoacetic acid
No molecular docking or virtual screening studies have been published that would predict the binding modes of this compound with any protein targets.
Experimental Verification of Binding Affinity and Specificity using Biophysical Techniques for (Carboxymethoxy)aminoacetic acid
There are no experimental data from biophysical techniques to verify the binding affinity or specificity of (Carboxymethoxy)aminoacetic acid to any biological macromolecules.
Assessment of Cellular Bioactivity and Pharmacological Profiling of (Carboxymethoxy)aminoacetic acid
No studies have been found that assess the cellular bioactivity or pharmacological profile of (Carboxymethoxy)aminoacetic acid.
Elucidation of Metabolic Pathways and Biotransformation of (Carboxymethoxy)aminoacetic acid in Biological Systems
The compound (Carboxymethoxy)aminoacetic acid, more commonly known as aminooxyacetic acid (AOAA), is a well-documented inhibitor of various enzymes, particularly those dependent on pyridoxal phosphate (PLP). taylorandfrancis.comwikipedia.org Extensive research has focused on its inhibitory effects on metabolic pathways rather than its own biotransformation. The available scientific literature suggests that the biological and biochemical interactions of aminooxyacetic acid are predominantly characterized by its direct action on enzymes, with little to no evidence of it undergoing significant metabolic breakdown in biological systems.
Primary Role as a Metabolic Inhibitor
Aminooxyacetic acid's primary mechanism of action is the inhibition of PLP-dependent enzymes. It achieves this by reacting with the PLP cofactor, which is essential for the catalytic activity of these enzymes. wikipedia.org This interaction disrupts the normal metabolic pathways in which these enzymes are involved.
Key enzymes and pathways affected by aminooxyacetic acid include:
GABA-Transaminase (GABA-T): Aminooxyacetic acid is a potent inhibitor of GABA-T, an enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org By inhibiting GABA-T, aminooxyacetic acid leads to an accumulation of GABA in the brain. wikipedia.org
Aspartate Aminotransferase (AAT): This enzyme is a crucial component of the malate-aspartate shuttle, which is vital for mitochondrial energy metabolism. Aminooxyacetic acid's inhibition of AAT disrupts this shuttle. wikipedia.org
Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These enzymes are involved in the transsulfuration pathway. Aminooxyacetic acid has been shown to inhibit both CBS and CSE.
1-Aminocyclopropane-1-carboxylate (ACC) synthase: In plants, aminooxyacetic acid inhibits this enzyme, thereby blocking the synthesis of ethylene, a plant hormone. wikipedia.org
The following table summarizes the key enzymes inhibited by aminooxyacetic acid and the metabolic pathways affected.
| Enzyme Inhibited | Metabolic Pathway Affected | Key Consequence of Inhibition |
| GABA-Transaminase (GABA-T) | GABA degradation | Accumulation of GABA |
| Aspartate Aminotransferase (AAT) | Malate-Aspartate Shuttle | Disruption of mitochondrial energy metabolism |
| Cystathionine β-synthase (CBS) | Transsulfuration Pathway | Altered sulfur metabolism |
| Cystathionine γ-lyase (CSE) | Transsulfuration Pathway | Altered sulfur metabolism |
| 1-Aminocyclopropane-1-carboxylate (ACC) synthase | Ethylene Biosynthesis (in plants) | Inhibition of ethylene production |
Evidence Regarding Biotransformation
Despite numerous studies on its biological effects, there is a notable absence of research detailing the metabolic fate of aminooxyacetic acid itself. Searches for metabolites of aminooxyacetic acid in biological fluids, such as urine, have not yielded any identified biotransformation products. The scientific literature does not describe any specific enzymatic pathways responsible for the degradation or catabolism of the (carboxymethoxy)aminoacetic acid molecule.
One study noted a difference in the effectiveness of aminooxyacetic acid when administered intraperitoneally versus intravenously in rats, suggesting potential poor absorption or a minor first-pass effect. nih.gov However, this observation was not accompanied by the identification of any metabolites.
The prevailing understanding is that aminooxyacetic acid exerts its biological effects as the parent compound and is likely eliminated from the body largely unchanged. Its potent enzyme-inhibiting activity at low concentrations may preclude the necessity for extensive metabolic modification for its pharmacological action.
Applications of Carboxymethoxy Aminoacetic Acid in Chemical Synthesis and Materials Science
(Carboxymethoxy)aminoacetic acid as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity and structural features of (Carboxymethoxy)aminoacetic acid make it a significant building block in the field of complex organic synthesis. Its dicarboxylic acid and amino functionalities provide multiple points for chemical modification and incorporation into larger molecular frameworks.
While direct applications of (Carboxymethoxy)aminoacetic acid in the total synthesis of specific natural products are not extensively documented in publicly available literature, the structural motifs present in this compound are analogous to subunits found in various bioactive molecules. Oxoacetic acid and amino acid derivatives are fundamental components in the synthesis of a wide range of pharmaceutical intermediates. For instance, derivatives of amino acids are crucial in the synthesis of peptide-based therapeutics and other complex APIs (Active Pharmaceutical Ingredients). The principles of using bifunctional building blocks are central to creating stereochemically complex and biologically active molecules. Research in this area often focuses on the development of novel synthetic methodologies that can be applied to a broad range of targets, including those that could theoretically incorporate (Carboxymethoxy)aminoacetic acid or its derivatives.
The strategic application of protecting groups allows for the selective reaction of the different functional groups within (Carboxymethoxy)aminoacetic acid, enabling its stepwise integration into a synthetic route. This level of control is paramount in the multi-step synthesis of natural products and pharmaceuticals where precision is key to achieving the desired final product with high yield and purity.
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules. The multi-functional nature of (Carboxymethoxy)aminoacetic acid makes it an ideal scaffold or building block for the generation of diverse chemical libraries.
By systematically reacting the different functional groups of (Carboxymethoxy)aminoacetic acid with a variety of reagents, a vast chemical space can be explored. For example, the two carboxylic acid groups can be converted into a range of esters or amides, while the amino group can be acylated or alkylated. This approach allows for the creation of libraries of compounds with diverse functionalities and potential biological activities.
Table 1: Potential Diversity Points of (Carboxymethoxy)aminoacetic acid in Combinatorial Libraries
| Functional Group | Potential Modifications | Resulting Functionality |
| Carboxylic Acid 1 | Esterification, Amidation | Esters, Amides |
| Carboxylic Acid 2 | Esterification, Amidation | Esters, Amides |
| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Amines, Sulfonamides |
This systematic modification can be performed using solid-phase or solution-phase combinatorial synthesis techniques to generate large libraries of compounds for high-throughput screening.
Incorporation of (Carboxymethoxy)aminoacetic acid into Novel Polymeric Materials and Macromolecular Architectures
The dicarboxylic acid functionality of (Carboxymethoxy)aminoacetic acid allows it to act as a monomer in condensation polymerization reactions. This can lead to the formation of novel polyesters and polyamides with unique properties. The incorporation of the carboxymethoxyamino group into the polymer backbone can introduce specific functionalities, such as hydrophilicity, chelating ability, and sites for further post-polymerization modification.
The synthesis of such polymers could involve reaction with diols to form polyesters or with diamines to form polyamides. The resulting materials may have applications in biomedical fields, for example, as biodegradable materials, drug delivery systems, or hydrogels. The presence of the amino group also opens up the possibility of creating branched or cross-linked polymer architectures.
Functionalization of Surfaces, Nanomaterials, and Bioconjugates with (Carboxymethoxy)aminoacetic acid
The reactive functional groups of (Carboxymethoxy)aminoacetic acid make it a suitable molecule for the functionalization of various surfaces and nanomaterials. The carboxylic acid groups can be used to anchor the molecule to surfaces that have complementary reactive groups, such as hydroxyl or amine functionalities. This can be achieved through the formation of ester or amide bonds.
Once attached to a surface, the remaining functional groups of (Carboxymethoxy)aminoacetic acid are available for further chemical reactions. This allows for the introduction of specific properties to the surface, such as altering its hydrophilicity, introducing biorecognition elements, or attaching other functional molecules.
In the realm of bioconjugation, (Carboxymethoxy)aminoacetic acid can serve as a linker molecule to connect biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. The carboxylic acid groups can be activated to react with amine groups on proteins, while the amino group can be used for conjugation to other substrates. This versatility is crucial for the development of biosensors, targeted drug delivery systems, and other biotechnological applications.
Future Prospects and Interdisciplinary Research with Carboxymethoxy Aminoacetic Acid
Identification of Emerging Research Areas and Unexplored Scientific Avenues for (Carboxymethoxy)aminoacetic acid
The unique chemical structure of (Carboxymethoxy)aminoacetic acid positions it as a candidate for investigation in several emerging scientific fields. A primary area of interest is its potential role as an enzyme inhibitor. For instance, the related compound (Aminooxy)acetic acid is known to inhibit aminobutyrate aminotransferase, which increases the levels of the neurotransmitter GABA in tissues. nih.gov This suggests that (Carboxymethoxy)aminoacetic acid could be explored for its inhibitory activity against a range of enzymes, potentially those involved in metabolic or signaling pathways.
Another unexplored avenue is its use as a specialized building block in synthetic chemistry. The presence of multiple reactive functional groups—two carboxylic acids and an aminooxy group—makes it a versatile precursor for the synthesis of more complex molecules and novel polymers. Research could focus on leveraging these groups to create unique molecular architectures with specific biological or material properties. Furthermore, its potential as a chelating agent for various metal ions could be an area of investigation, similar to other dicarboxylic acid-containing compounds. myskinrecipes.com
Potential Research Areas for (Carboxymethoxy)aminoacetic acid
| Research Area | Rationale Based on Related Compounds |
|---|---|
| Enzyme Inhibition | (Aminooxy)acetic acid, a structural relative, exhibits inhibitory effects on enzymes like aminobutyrate aminotransferase. nih.gov |
| Synthetic Chemistry Building Block | The multiple functional groups offer versatility for creating complex molecules and polymers. |
| Chelating Agent Development | The dicarboxylic acid structure suggests potential for binding with metal ions. myskinrecipes.com |
| Peptidomimetic Design | Unnatural amino acids are crucial in developing peptides with improved properties for therapeutic use. acs.org |
Translational Research Opportunities and Potential Applications in Applied Sciences for (Carboxymethoxy)aminoacetic acid
The translational potential of (Carboxymethoxy)aminoacetic acid lies in its possible applications in medicinal chemistry and materials science. As an unnatural amino acid, it could be incorporated into peptides to enhance their stability and biological activity. acs.org The development of peptides with drug-like properties is a significant challenge in pharmacology, and the unique structure of this compound could offer advantages in designing novel therapeutics. acs.org
In the realm of applied sciences, dicarboxylic acids are utilized in the synthesis of polyamides, polyesters, and other polymers. wikipedia.org The specific structure of (Carboxymethoxy)aminoacetic acid could be exploited to create polymers with novel properties, such as enhanced thermal stability or biodegradability. Its potential chelating properties also suggest applications in areas like water treatment or as a component in specialized cleaning agents. myskinrecipes.com
Potential Translational Applications
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Development of novel peptide-based drugs with enhanced stability and efficacy. acs.org |
| Materials Science | Synthesis of specialized polymers with unique properties. wikipedia.org |
| Environmental Science | Use as a chelating agent for metal ion sequestration in water treatment. myskinrecipes.com |
Challenges and Future Directions in the Comprehensive Academic Research of (Carboxymethoxy)aminoacetic acid
Significant challenges must be addressed to fully explore the potential of (Carboxymethoxy)aminoacetic acid. A primary hurdle is its chemical synthesis. The creation of complex, sterically hindered amino acids can be a formidable task, often requiring multi-step, low-yield processes. researchgate.net Developing an efficient and scalable synthetic route will be a critical first step for future research.
Another challenge is the lack of biological data. Extensive in vitro and in vivo studies are needed to understand its biological activity, metabolic fate, and potential toxicity. Future research should focus on screening the compound against various biological targets to identify any potential therapeutic effects.
A key future direction will be interdisciplinary collaboration. A comprehensive understanding of this compound will require the expertise of synthetic chemists, biochemists, pharmacologists, and materials scientists. Such collaborations will be essential to unlock the full scientific and translational potential of (Carboxymethoxy)aminoacetic acid.
Challenges and Future Research Focus
| Challenge | Future Direction |
|---|---|
| Complex Synthesis | Development of efficient and scalable synthetic methodologies. researchgate.net |
| Lack of Biological Data | Comprehensive in vitro and in vivo screening to determine biological activity and safety. |
| Need for Interdisciplinary Approach | Collaboration between chemists, biologists, and materials scientists to fully explore its potential. |
Q & A
Q. What role do computational models play in predicting the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
